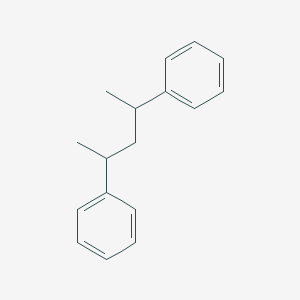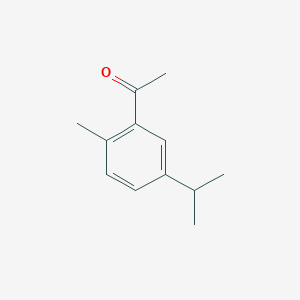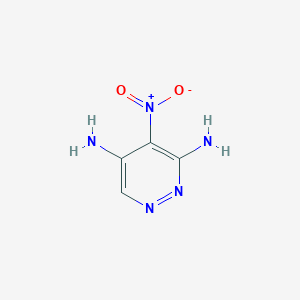
4-Nitropyridazine-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitropyridazine-3,5-diamine, also known as NPD, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. NPD belongs to the class of nitroaromatic compounds and has a molecular formula of C5H5N5O2.
Wirkmechanismus
The mechanism of action of 4-Nitropyridazine-3,5-diamine is not well understood. However, studies have suggested that 4-Nitropyridazine-3,5-diamine may act as a potent inhibitor of certain enzymes, such as tyrosine kinases, which play a critical role in cell signaling pathways. 4-Nitropyridazine-3,5-diamine has also been shown to exhibit antibacterial and antifungal activity, suggesting that it may disrupt the cell membrane or inhibit the synthesis of essential biomolecules.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Nitropyridazine-3,5-diamine exhibits a range of biochemical and physiological effects. 4-Nitropyridazine-3,5-diamine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, 4-Nitropyridazine-3,5-diamine has been shown to exhibit anti-inflammatory activity, suggesting that it may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Nitropyridazine-3,5-diamine is its versatility in scientific research applications. 4-Nitropyridazine-3,5-diamine can be easily synthesized and has a diverse range of applications in organic synthesis, material science, and biological research. However, one of the limitations of 4-Nitropyridazine-3,5-diamine is its toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 4-Nitropyridazine-3,5-diamine. One direction is the development of novel synthetic methods for the production of 4-Nitropyridazine-3,5-diamine and its derivatives. Another direction is the investigation of 4-Nitropyridazine-3,5-diamine's potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, future research may focus on the development of new applications for 4-Nitropyridazine-3,5-diamine in material science and electronics.
Conclusion:
In conclusion, 4-Nitropyridazine-3,5-diamine has a diverse range of applications in scientific research. Its versatility in organic synthesis, material science, and biological research has made it an important compound in the scientific community. Despite its toxicity, 4-Nitropyridazine-3,5-diamine has shown potential as a therapeutic agent for various diseases and has been used as a probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 4-Nitropyridazine-3,5-diamine and to explore its potential in various applications.
Synthesemethoden
The synthesis of 4-Nitropyridazine-3,5-diamine is a multi-step process that involves the reaction of pyridazine with nitric acid and sulfuric acid. The first step involves the nitration of pyridazine with nitric acid, followed by the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the diazotization of the amino group and coupling with a nitro group to form 4-Nitropyridazine-3,5-diamine.
Wissenschaftliche Forschungsanwendungen
4-Nitropyridazine-3,5-diamine has been extensively studied for its diverse range of applications in scientific research. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. 4-Nitropyridazine-3,5-diamine has also been used in the development of organic electronic devices, such as OLEDs and solar cells. Additionally, 4-Nitropyridazine-3,5-diamine has been used as a probe for the detection of metal ions in biological and environmental samples.
Eigenschaften
CAS-Nummer |
1557-18-2 |
|---|---|
Produktname |
4-Nitropyridazine-3,5-diamine |
Molekularformel |
C4H5N5O2 |
Molekulargewicht |
155.12 g/mol |
IUPAC-Name |
4-nitropyridazine-3,5-diamine |
InChI |
InChI=1S/C4H5N5O2/c5-2-1-7-8-4(6)3(2)9(10)11/h1H,(H4,5,6,8) |
InChI-Schlüssel |
DMOJXKMTUUJBQQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(N=N1)N)[N+](=O)[O-])N |
Kanonische SMILES |
C1=C(C(=C(N=N1)N)[N+](=O)[O-])N |
Synonyme |
3,5-Pyridazinediamine, 4-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



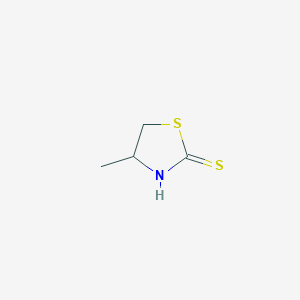
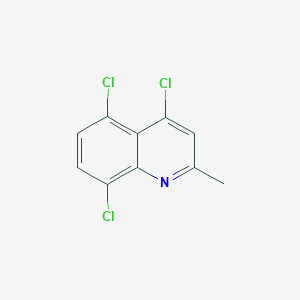
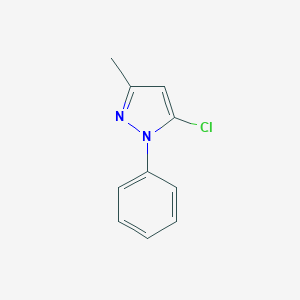
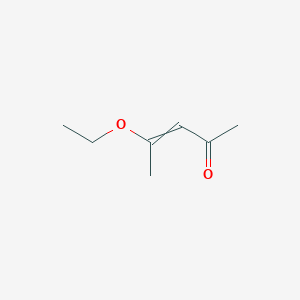
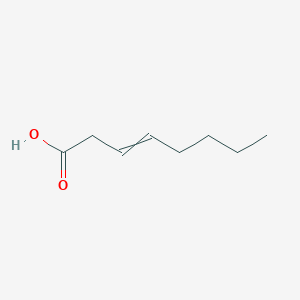
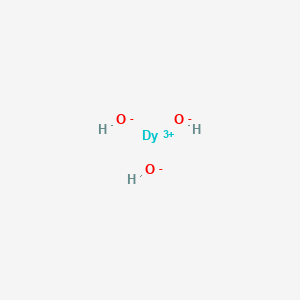
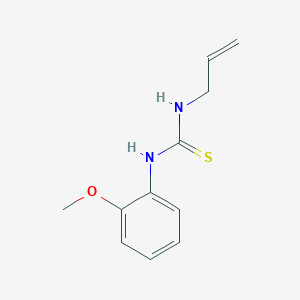
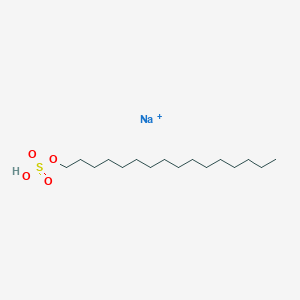
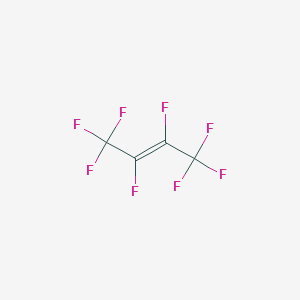
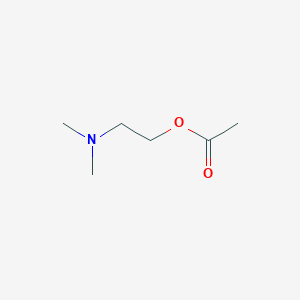
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
